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Compound of Interest

Compound Name:
3-Benzylamino-5-p-tolyl-cyclohex-

2-enone

CAS No.: 6401-56-5

Cat. No.: B3928199

Get Quote

The cyclohexenone ring system, a six-membered carbocycle featuring an α,β-unsaturated

ketone, represents a privileged scaffold in medicinal chemistry. Its inherent reactivity, stemming

from the electrophilic β-carbon, makes it a versatile pharmacophore capable of interacting with

various biological nucleophiles, notably the thiol groups of cysteine residues in proteins. This

reactivity profile has been exploited in the design of a multitude of therapeutic agents. The

strategic incorporation of a benzylamino substituent onto this core structure dramatically

expands its chemical space and biological activity profile. The benzyl group offers a modifiable

handle for tuning steric and electronic properties, while the amino linkage provides a key

interaction point, influencing solubility, basicity, and hydrogen bonding capacity. This guide

provides a detailed exploration of the synthesis, biological activities, and structure-activity

relationships of benzylamino-substituted cyclohexenones, with a focus on their anticancer and

antimicrobial potential.

Synthetic Strategies: Constructing the Core Moiety
The primary route for synthesizing the foundational bis(benzylidene)cyclohexanone scaffold is

the Claisen-Schmidt or aldol condensation reaction. This robust and efficient method involves
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the base-catalyzed reaction of cyclohexanone with two equivalents of a substituted

benzaldehyde.[1] The choice of base (e.g., sodium hydroxide, sodium methoxide) and solvent

(e.g., ethanol) can be optimized to drive the reaction to completion.[1] More recently, catalyst-

and additive-free methods have been developed for synthesizing 2-benzyl N-substituted

anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, proceeding through an

imine condensation–isoaromatization pathway.[2][3]

General Protocol: Synthesis of 2,6-
bis(benzylidene)cyclohexanone Analogues
This protocol describes a general procedure for the aldol condensation of cyclohexanone with

a substituted benzaldehyde.[1]

Materials:

Cyclohexanone (1.0 equivalent)

Substituted Benzaldehyde (2.0 equivalents)

Sodium Hydroxide (or other suitable base)

Ethanol

Procedure:

Reaction Setup: In a round-bottom flask, dissolve cyclohexanone and the substituted

benzaldehyde in ethanol.

Base Addition: Slowly add an aqueous solution of the base (e.g., sodium hydroxide) to the

stirred reaction mixture.

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress

can be monitored by Thin-Layer Chromatography (TLC). Reaction times can vary from a few

minutes under microwave irradiation to several hours with conventional heating.[1]

Workup: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The

resulting precipitate is collected by filtration, washed with water and ethanol, and then dried.
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Purification: The crude product can be further purified by recrystallization from a suitable

solvent (e.g., ethanol or ethyl acetate) to yield the desired bis(benzylidene)cyclohexanone

derivative.

Reactants

Conditions
Cyclohexanone

Base (e.g., NaOH)
in Ethanol

Substituted
Benzaldehyde (2 eq.)

2,6-bis(benzylidene)cyclohexanone
Derivative

 Aldol Condensation 

Click to download full resolution via product page

Diagram of the general synthesis of bis(benzylidene)cyclohexanone derivatives.

Anticancer Activity: Mechanisms and Efficacy
Benzylamino-substituted cyclohexenones have emerged as a promising class of anticancer

agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines.[4][5]

Their mechanism of action is often multifaceted, primarily revolving around the induction of

oxidative stress and interference with critical cell cycle machinery.

Mechanism of Action: Thioredoxin Reductase Inhibition
and Oxidative Stress
A key mechanism of action for many benzylidenecyclohexenone analogues is the inhibition of

thioredoxin reductase (TrxR).[4] TrxR is a crucial enzyme in the cellular antioxidant system,

responsible for maintaining redox homeostasis. Its inhibition leads to a buildup of intracellular

reactive oxygen species (ROS).[4] While normal cells can often manage a moderate increase

in ROS, cancer cells, which already have a higher basal level of oxidative stress, are pushed

past a cytotoxic threshold. This elevated ROS level triggers downstream signaling pathways

leading to programmed cell death (apoptosis) and autophagy.[4]
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Specifically, this cascade involves the regulation of apoptosis-related proteins, such as an

increase in cleaved caspases, and the promotion of autophagosome formation, marked by the

conversion of LC3-I to LC3-II and an increase in Beclin-1 expression.[4][6]

Benzylamino-substituted
Cyclohexenone

Thioredoxin Reductase (TrxR)

 Inhibition

↑ Reactive Oxygen
Species (ROS)

 Dysregulation

Apoptosis
(Caspase Activation)

Autophagy
(↑ LC3-II, ↑ Beclin-1)

Click to download full resolution via product page

Anticancer mechanism via TrxR inhibition and ROS induction.

Mechanism of Action: Cell Cycle Arrest
Certain cyclohexenone derivatives induce cell cycle arrest, preventing cancer cells from

proliferating. For example, the derivative CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone) was

found to induce G0/G1 phase arrest in glioblastoma cells.[7] This is achieved by interfering with

the function of EZH2 (Enhancer of zeste homolog 2), a component of the PRC2 complex. This

interference attenuates the downregulation of cyclin-dependent kinase inhibitors like p27 and

p16, which are crucial for controlling the G1/S transition, thereby halting cell division.[7]
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Cytotoxicity Data
The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀),

representing the concentration of the compound required to inhibit the growth of 50% of a

cancer cell population.

Compound
Class

Representative
Compound/Su
bstituents

Cancer Cell
Line

IC₅₀ (µM) Reference

Cyclohexenone

Derivative
Compound 2 HCT116 (Colon) 0.34 [8]

Cyclohexenone

Derivative

CA (Zeylenone

analog)

A172

(Glioblastoma)
6.440 [8]

Benzyl juglone 5-benzyl juglone
HCT-15

(Colorectal)
12.27 [9][10]

Bis(benzylidene)

cyclohexanone

2,6-di(4-

fluorobenzyliden

e)cyclohexanone

PC3 (Prostate) Potent [5]

Benzylidenecyclo

hexenone
Compound 2c

Breast Cancer

Cells
Potent [4]

*Note: "Potent" indicates significant activity reported without a specific IC₅₀ value in the source.

Experimental Protocol: Evaluating Cytotoxicity using
the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard

colorimetric method for assessing cell viability.[9][11]

Procedure:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well

and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[11]
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Compound Treatment: Replace the culture medium with fresh medium containing serial

dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control

(a known cytotoxic drug).[11]

Incubation: Incubate the plates for 48 to 72 hours.[11]

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the

formation of formazan crystals by viable cells.

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to

dissolve the formazan crystals, resulting in a purple solution.

Absorbance Measurement: Measure the absorbance of the solution using a microplate

reader at approximately 570 nm.[11]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

The IC₅₀ value is determined by plotting cell viability against compound concentration and

fitting the data to a dose-response curve.[11]

Experimental Protocol: Clonogenic Assay for Long-Term
Survival
The clonogenic assay assesses the ability of a single cancer cell to form a colony, providing a

measure of long-term cytotoxicity.[6][8]

Procedure:

Cell Seeding: Seed a low density of cells (e.g., 500-2000 cells/well) in 6-well plates and allow

them to attach.[8]

Compound Treatment: Treat the cells with various concentrations of the cyclohexenone

derivative for a defined period (e.g., 24 hours).

Recovery: Remove the drug-containing medium, wash the cells, and culture them in fresh

medium for 1-3 weeks to allow for colony formation.[11]
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Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain them

with 0.5% (w/v) crystal violet.[8]

Colony Counting: Count the colonies (typically defined as containing at least 50 cells) to

calculate the surviving fraction and determine the compound's effect on long-term cell

survival.[8]

Antimicrobial Activity: Spectrum and Potency
In addition to their anticancer properties, benzylamino-substituted cyclohexenones and related

structures have demonstrated significant antimicrobial activity against a range of pathogenic

bacteria, including both Gram-positive and Gram-negative strains.[12][13]

Structure-Activity Relationship (SAR) in Antimicrobial
Derivatives
The antimicrobial efficacy of these compounds is highly dependent on their substitution

patterns.

Position of Substituents: Halogen substitutions (chloro, bromo, fluoro) at the para position of

the benzene ring generally result in better antimicrobial agents compared to substitutions at

the meta position.[12]

Nature of Substituents: Compounds with a hydroxy (-OH) group on the aromatic ring have

shown enhanced antibacterial activity.[14]

Overall Structure: A series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine

derivatives exhibited potent activity against Pseudomonas aeruginosa and Staphylococcus

epidermidis.[13]

Antimicrobial Efficacy Data
The potency of antimicrobial agents is measured by the Minimum Inhibitory Concentration

(MIC), which is the lowest concentration of the compound that prevents visible growth of a

microorganism.[15][16]
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Compound/Substit
uent

Target Organism MIC (µg/mL) Reference

Compound 6l (benzyl-

[3-(benzylamino-

methyl)-

cyclohexylmethyl]-

amine derivative)

P. aeruginosa 0.002 - 0.016 [13]

Compound 6m

(benzyl-[3-

(benzylamino-methyl)-

cyclohexylmethyl]-

amine derivative)

S. epidermidis 0.002 - 0.016 [13]

2,6-bis-(3'-

hydroxybenzylidene)-

cyclohexanone (A146)

E. coli 50 [14]

2,6-bis-(3'-

hydroxybenzylidene)-

cyclohexanone (A146)

S. aureus 50 [14]

Experimental Protocol: Determination of Minimum
Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique for

determining the MIC of an antimicrobial agent.[15][16][17]

Procedure:

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S.

aureus, E. coli) from a fresh culture, adjusting the turbidity to match a 0.5 McFarland

standard (approximately 1-2 x 10⁸ CFU/mL).[16]

Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound in a

96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton

Broth).[16]
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Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final

concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + bacteria,

no compound) and a negative control (broth only).

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[16]

Interpretation: The MIC is determined as the lowest concentration of the compound at which

there is no visible turbidity or growth of the microorganism.[15]
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Workflow for MIC determination using the broth microdilution method.

Conclusion and Future Directions
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Benzylamino-substituted cyclohexenones represent a versatile and potent class of biologically

active molecules. Their straightforward synthesis and the tunable nature of the benzylamino

moiety allow for extensive structure-activity relationship studies, paving the way for the rational

design of novel therapeutics. The dual activities of these compounds as both anticancer and

antimicrobial agents are particularly compelling, suggesting potential applications in complex

diseases. Future research should focus on optimizing the scaffold to enhance selectivity for

cancer cells over normal cells, elucidating further molecular targets, and evaluating the in vivo

efficacy and toxicological profiles of lead compounds.[18] The continued exploration of this

chemical space holds significant promise for the development of next-generation therapeutic

agents.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
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